

# Spectroscopic Profile of 2-Pyridinecarboxamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Pyridinecarboxamide

Cat. No.: B142947

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Pyridinecarboxamide** (also known as picolinamide), a key chemical intermediate and structural motif in numerous pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for researchers in chemical synthesis, drug discovery, and materials science.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Pyridinecarboxamide** provide detailed information about its proton and carbon environments.

### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **2-Pyridinecarboxamide** exhibits distinct signals corresponding to the protons on the pyridine ring and the amide group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxamide group.

Table 1:  $^1\text{H}$  NMR Chemical Shifts for **2-Pyridinecarboxamide**

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm (Solvent: CDCl <sub>3</sub> )	Chemical Shift ( $\delta$ ) in ppm (Solvent: DMSO-d <sub>6</sub> )
H6	8.58	8.89
H3	8.21	8.22
Amide-H (broad)	7.90	8.10
H4	7.86	7.81
H5	7.45	8.43
Amide-H (broad)	6.70	8.50

Data sourced from ChemicalBook.[1]

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: <sup>13</sup>C NMR Chemical Shifts for **2-Pyridinecarboxamide**

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm (Solvent: DMSO-d <sub>6</sub> )
C=O	167.9
C2	151.8
C6	148.5
C4	137.5
C5	126.2
C3	121.5

Data sourced from ChemicalBook.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Pyridinecarboxamide** shows characteristic absorption bands for the amide and pyridine functionalities.

Table 3: Key IR Absorption Bands for **2-Pyridinecarboxamide**

Functional Group	Vibrational Mode	Absorption Range (cm <sup>-1</sup> )
N-H (Amide)	Stretching	3400 - 3100 (broad)
C-H (Aromatic)	Stretching	3100 - 3000
C=O (Amide I)	Stretching	~1670
N-H (Amide II)	Bending	~1580
C=C, C=N (Aromatic)	Stretching	1600 - 1400

Data interpretation based on typical IR absorption ranges for amides and aromatic compounds.  
[\[3\]](#)[\[4\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **2-Pyridinecarboxamide**, the absorption bands are attributed to  $\pi \rightarrow \pi^*$  transitions in the pyridine ring and  $n \rightarrow \pi^*$  transitions of the carbonyl group.

Table 4: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) for **2-Pyridinecarboxamide**

Electronic Transition	$\lambda_{\text{max}}$ (nm)	Solvent
$\pi \rightarrow \pi^*$ (Pyridine ring)	~224	Not specified
$n \rightarrow \pi^*$ (Carbonyl group)	~274	Not specified

Data for a related pyridine carboxamide derivative suggests these absorption regions.[\[5\]](#) The actual spectrum for **2-Pyridinecarboxamide** is available on SpectraBase.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of purified **2-Pyridinecarboxamide** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[5]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or 500 MHz).
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei.

### IR Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Grind a small amount (1-2 mg) of dry **2-Pyridinecarboxamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Background Scan:** Record a background spectrum of the empty sample holder.
- **Sample Scan:** Record the IR spectrum of the sample from approximately 4000 to 400 cm<sup>-1</sup>. The instrument software will automatically ratio the sample spectrum against the background

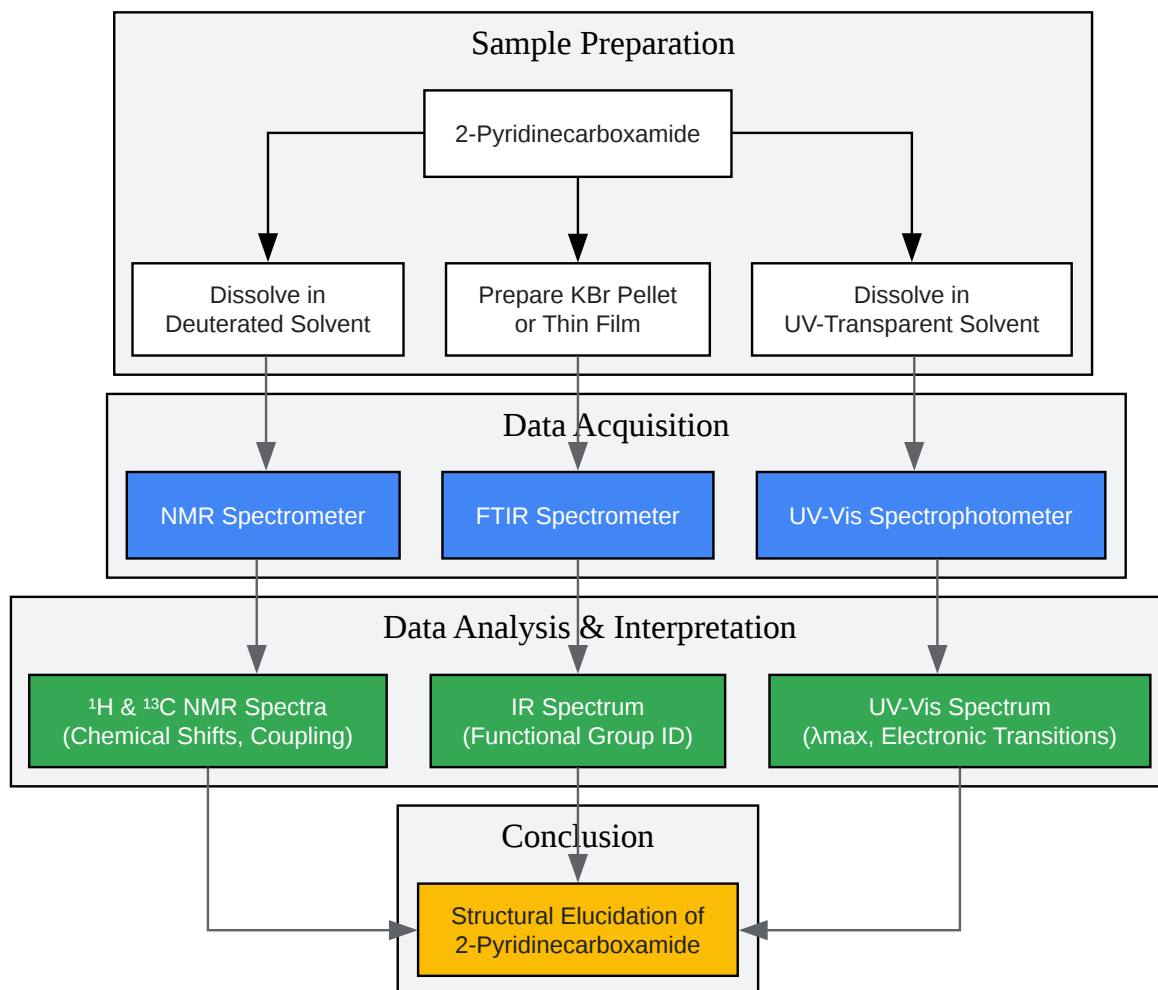
spectrum to produce the final absorbance or transmittance spectrum.

## UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a dilute solution of **2-Pyridinecarboxamide** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- **Blank Preparation:** Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
- **Baseline Correction:** Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
- **Sample Measurement:** Replace the blank cuvette with a quartz cuvette containing the sample solution.
- **Data Acquisition:** Scan the absorbance of the sample solution over the same wavelength range. The resulting spectrum will show the absorbance maxima ( $\lambda_{\text{max}}$ ) of **2-Pyridinecarboxamide**.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-Pyridinecarboxamide**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **2-Pyridinecarboxamide**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide | SIELC Technologies [sielc.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Picolinamide [webbook.nist.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. 2-Pyridinecarboxamide | C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Pyridinecarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142947#spectroscopic-data-of-2-pyridinecarboxamide-nmr-ir-uv-vis]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)